molecular formula C16H14N2OS B5859168 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine

3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No. B5859168
M. Wt: 282.4 g/mol
InChI Key: QFDGBXGUGNJDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK is a critical enzyme in B-cell signaling, and its inhibition by this compound has been shown to induce apoptosis in CLL and MCL cells.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine involves the inhibition of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in B-cell activation, proliferation, and survival. Inhibition of BTK by this compound leads to the disruption of BCR signaling, which results in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner and induces apoptosis in B-cell malignancies. In vivo studies have shown that this compound has potent anti-tumor activity in various animal models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine in lab experiments is its high selectivity for BTK. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying B-cell signaling pathways. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine. One area of research is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another area of research is the investigation of the role of BTK in other diseases such as autoimmune disorders and inflammatory diseases. Additionally, the combination of this compound with other drugs or therapies is a promising direction for the treatment of B-cell malignancies.

Synthesis Methods

The synthesis of 3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine has been described in the literature. The method involves the reaction of 4-methoxy-3-methylbenzaldehyde with 2-mercaptoacetic acid to form 4-(4-methoxy-3-methylphenyl)-1,3-thiazole-2-carboxylic acid. This compound is then reacted with 2-bromo-5-chloropyridine to form the final product this compound.

properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-8-12(5-6-15(11)19-2)14-10-20-16(18-14)13-4-3-7-17-9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDGBXGUGNJDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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